molecular formula C25H27NO B14589292 Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- CAS No. 61568-23-8

Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-

Cat. No.: B14589292
CAS No.: 61568-23-8
M. Wt: 357.5 g/mol
InChI Key: GZUSRMDCXNOBIR-UHFFFAOYSA-N
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Description

Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine group attached to a cyclohexyl ring, which is further substituted with phenyl and phenylmethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with benzyl chloride in the presence of a base to introduce the phenylmethoxy group. Finally, the resulting compound undergoes amination with benzenamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-(phenylmethylene)-
  • Benzenamine, N,N-dimethyl-
  • Benzenamine, N-phenyl-

Uniqueness

Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethoxy groups on the cyclohexyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

61568-23-8

Molecular Formula

C25H27NO

Molecular Weight

357.5 g/mol

IUPAC Name

N-(1-phenyl-2-phenylmethoxycyclohexyl)aniline

InChI

InChI=1S/C25H27NO/c1-4-12-21(13-5-1)20-27-24-18-10-11-19-25(24,22-14-6-2-7-15-22)26-23-16-8-3-9-17-23/h1-9,12-17,24,26H,10-11,18-20H2

InChI Key

GZUSRMDCXNOBIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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